Cas no 2171926-85-3 (2-cyclobutyl-3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidopropanoic acid)
2171926-85-3 structure
Product Name:2-cyclobutyl-3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidopropanoic acid
CAS-nummer:2171926-85-3
MF:C28H34N2O5
MW:478.579967975616
CID:6601341
PubChem ID:165804653
Update Time:2025-06-10
2-cyclobutyl-3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidopropanoic acid Chemische en fysische eigenschappen
Naam en identificatie
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- 2-cyclobutyl-3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidopropanoic acid
- 2171926-85-3
- 2-cyclobutyl-3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]propanoic acid
- EN300-1545772
-
- Inchi: 1S/C28H34N2O5/c1-18(26(31)30-16-24(27(32)33)19-9-6-10-19)8-7-15-29-28(34)35-17-25-22-13-4-2-11-20(22)21-12-3-5-14-23(21)25/h2-5,11-14,18-19,24-25H,6-10,15-17H2,1H3,(H,29,34)(H,30,31)(H,32,33)
- InChI-sleutel: PTGJASVAKYEZKT-UHFFFAOYSA-N
- LACHT: OC(C(CNC(C(C)CCCNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)C1CCC1)=O
Berekende eigenschappen
- Exacte massa: 478.24677219g/mol
- Monoisotopische massa: 478.24677219g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 35
- Aantal draaibare bindingen: 12
- Complexiteit: 717
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 2
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.8
- Topologisch pooloppervlak: 105Ų
2-cyclobutyl-3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidopropanoic acid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1545772-50mg |
2-cyclobutyl-3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]propanoic acid |
2171926-85-3 | 50mg |
$2829.0 | 2023-09-25 | ||
| Enamine | EN300-1545772-100mg |
2-cyclobutyl-3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]propanoic acid |
2171926-85-3 | 100mg |
$2963.0 | 2023-09-25 | ||
| Enamine | EN300-1545772-250mg |
2-cyclobutyl-3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]propanoic acid |
2171926-85-3 | 250mg |
$3099.0 | 2023-09-25 | ||
| Enamine | EN300-1545772-500mg |
2-cyclobutyl-3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]propanoic acid |
2171926-85-3 | 500mg |
$3233.0 | 2023-09-25 | ||
| Enamine | EN300-1545772-1000mg |
2-cyclobutyl-3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]propanoic acid |
2171926-85-3 | 1000mg |
$3368.0 | 2023-09-25 | ||
| Enamine | EN300-1545772-2500mg |
2-cyclobutyl-3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]propanoic acid |
2171926-85-3 | 2500mg |
$6602.0 | 2023-09-25 | ||
| Enamine | EN300-1545772-5000mg |
2-cyclobutyl-3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]propanoic acid |
2171926-85-3 | 5000mg |
$9769.0 | 2023-09-25 | ||
| Enamine | EN300-1545772-10000mg |
2-cyclobutyl-3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]propanoic acid |
2171926-85-3 | 10000mg |
$14487.0 | 2023-09-25 | ||
| Enamine | EN300-1545772-0.05g |
2-cyclobutyl-3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]propanoic acid |
2171926-85-3 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1545772-0.1g |
2-cyclobutyl-3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]propanoic acid |
2171926-85-3 | 0.1g |
$2963.0 | 2023-06-05 |
2-cyclobutyl-3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidopropanoic acid Gerelateerde literatuur
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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